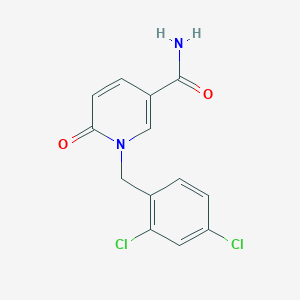
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
説明
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as DCB-OP, is an antifungal drug used in the treatment of various fungal infections. DCB-OP is a member of the pyridinecarboxamide class of antifungal drugs, which are known for their broad-spectrum activity against a variety of fungi. DCB-OP has been used in laboratory experiments to study the effects of antifungal drugs on fungal growth and metabolism.
科学的研究の応用
Chemical Synthesis and Derivative Formation
Research on compounds structurally related to 1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has demonstrated their potential in chemical synthesis and the formation of various derivatives. For example, Buurman and Plas (1986) explored the imination of N-methylpyridinium salts, leading to compounds like nudiflorine, which demonstrates the versatility in synthesizing complex heterocyclic structures from pyridine derivatives (Buurman & Plas, 1986). Similarly, studies by Dubois et al. (1996) and El-Sehrawi et al. (2015) have shown the potential of pyridinecarboxamide derivatives in creating a range of biologically active compounds, showcasing their importance in pharmaceutical chemistry (Dubois, Fannes, Toppet, & Hoornaert, 1996); (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Spectroscopic Investigation and Molecular Structure Analysis
The spectroscopic investigation of pyridinecarboxamide derivatives has been a key area of research. Fischer, Fleckenstein, and Hönes (1988) provided insights into the molecular structure and behavior of dihydropyridine derivatives using spectroscopy, contributing to the understanding of their electronic properties and conformational dynamics (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of pyridinecarboxamide derivatives have been a significant focus, with research exploring their potential as antimicrobial and antifungal agents. For instance, a study by El-Sehrawi et al. (2015) synthesized novel derivatives and evaluated their efficacy, highlighting the potential of these compounds in medicinal chemistry (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Conformational Analysis and Biological Activity
The conformational analysis and understanding of biological activity are essential for developing effective therapeutic agents. Orsini et al. (1993) conducted studies on the conformation and inotropic activity of pyridine carboxylates, providing valuable insights into how structural variations can influence biological responses (Orsini, Benetollo, Bombieri, & Mosti, 1993).
作用機序
Target of Action
The compound “1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide” is structurally similar to 2,4-Dichlorobenzyl alcohol . This compound is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .
Mode of Action
The compound works by killing bacteria and viruses associated with mouth and throat infections . The action of sucking the lozenge allows the active ingredients to work in the area of the discomfort and also helps lubricate and soothe the painful area .
Biochemical Pathways
It is known that the compound has a broad-spectrum activity against various microorganisms, indicating that it likely interferes with multiple biochemical pathways essential for the survival and replication of these organisms .
Pharmacokinetics
Given its use in over-the-counter products for the symptomatic relief of acute sore throat and postoperative sore throat , it can be inferred that the compound is likely to have good bioavailability when administered orally.
Result of Action
The primary result of the action of this compound is the relief of symptoms associated with mouth and throat infections. By killing the bacteria and viruses responsible for these infections, the compound helps to alleviate the discomfort and pain associated with these conditions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s antiseptic activity. Moreover, the presence of other substances, such as essential oils in throat lozenges, can enhance the compound’s therapeutic effects .
生化学分析
Biochemical Properties
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, inhibiting mitosis . Additionally, it acts as an ANT ligand, inducing conformational changes in the adenine nucleotide translocator (ANT), leading to mitochondrial channel formation . These interactions highlight the compound’s potential in modulating cellular processes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the expression of aquaporin 4 (AQP4) gene and protein in a mouse traumatic brain injury model, thereby suppressing neuroinflammation . This indicates its potential in modulating cellular responses to injury and stress.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the enzyme hexokinase (HK), which is crucial for glycolysis . This inhibition results in reduced ATP production, affecting cellular energy metabolism. Additionally, it induces changes in gene expression, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its biochemical activity for extended periods. For example, it has been shown to maintain antimicrobial activity for 5 to 10 minutes after application in dental plaque studies . Long-term effects include sustained inhibition of cellular processes, such as spermatogenesis in rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits spermatogenesis without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as liver and kidney damage. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and adenine nucleotide translocator, affecting metabolic flux and metabolite levels . These interactions highlight its potential in modulating cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it is transported across cellular membranes by specific transporters and accumulates in mitochondria, where it exerts its effects . This distribution pattern is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes effectively.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-3-1-8(11(15)5-10)6-17-7-9(13(16)19)2-4-12(17)18/h1-5,7H,6H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTWDAPNIHSQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=CC2=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153374 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
242797-48-4 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


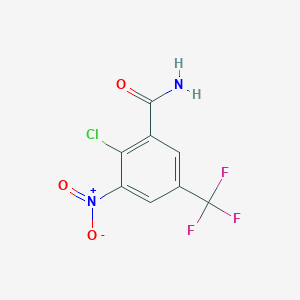
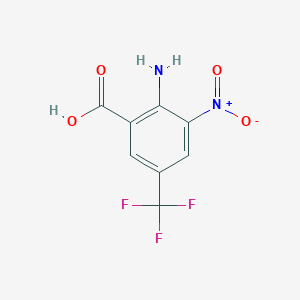

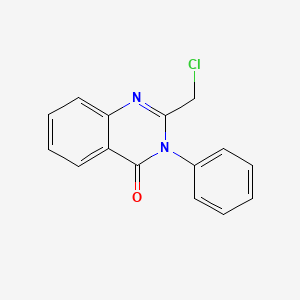
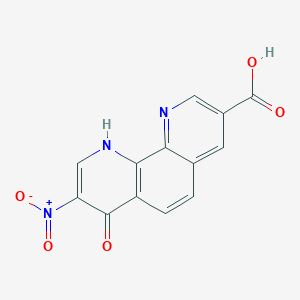


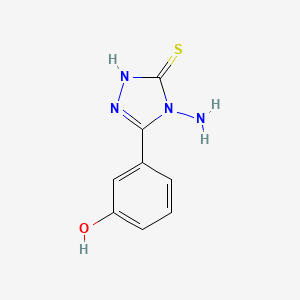
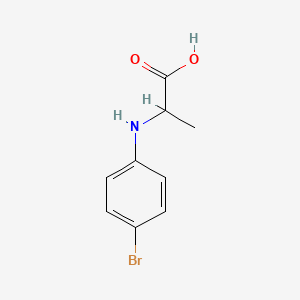
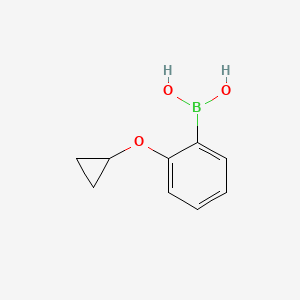
![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)
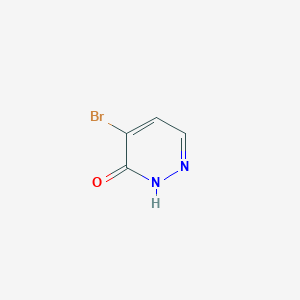
![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)

